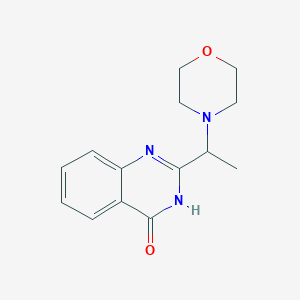

2-(1-morpholinoethyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

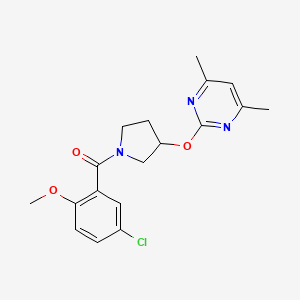

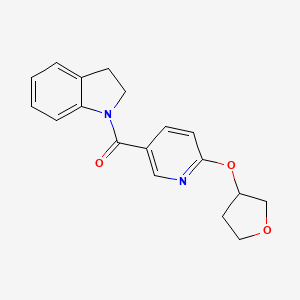

2-(1-morpholinoethyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C14H17N3O2 . It is also known by its CAS number 866009-93-0 .

Molecular Structure Analysis

The molecular structure of 2-(1-morpholinoethyl)-4(3H)-quinazolinone contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, such as morpholino monomers, include halogenations of the nucleobases in suitable position and subsequent Pd-catalyzed Sonogashira and Suzuki reactions .Physical And Chemical Properties Analysis

The molar mass of 2-(1-morpholinoethyl)-4(3H)-quinazolinone is 259.30368 .Applications De Recherche Scientifique

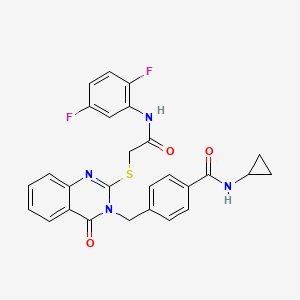

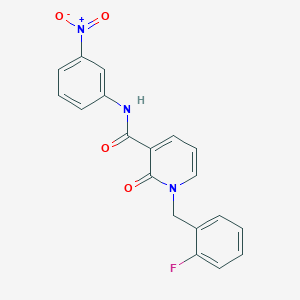

- MEQ exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . Further studies explore its potential as a chemotherapeutic agent.

- MEQ is a kinase inhibitor, particularly targeting tyrosine kinases . It interferes with kinase-mediated cellular processes, including cell signaling, proliferation, and differentiation. Its selectivity for specific kinases makes it valuable for drug development .

- Studies suggest that MEQ possesses neuroprotective properties. It may mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- MEQ modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. It could be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

- MEQ has been explored for its cardiovascular effects. It may improve endothelial function, reduce oxidative stress, and enhance vasodilation. These properties make it relevant for managing hypertension and preventing cardiovascular diseases .

- Preliminary studies indicate that MEQ exhibits antiviral activity against certain viruses. It interferes with viral replication and entry mechanisms, making it a potential candidate for antiviral drug development .

Anticancer Properties

Kinase Inhibition

Neuroprotection

Anti-Inflammatory Effects

Cardiovascular Applications

Antiviral Activity

Propriétés

IUPAC Name |

2-(1-morpholin-4-ylethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10(17-6-8-19-9-7-17)13-15-12-5-3-2-4-11(12)14(18)16-13/h2-5,10H,6-9H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPSURBBZDMJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-morpholinoethyl)-4(3H)-quinazolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)

![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)

![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)